molecular formula C26H39N5O9 B605130 Acetyl tetrapeptide-2 CAS No. 757942-88-4

Acetyl tetrapeptide-2

Cat. No. B605130
M. Wt: 565.62
InChI Key: ITIMHIATVYROGF-XWUOBKMESA-N
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Description

Acetyl Tetrapeptide-2, also known as Thymulen 4, is a synthetic peptide composed of aspartic acid, lysine, tyrosine, and valine with an acetyl group . It is known to stimulate the skin’s fundamental proteins, such as collagen and elastin, facilitating and improving cohesion between cells and the extracellular matrix (ECM) . It increases the skin’s immune alertness, stimulates the skin’s immune defenses, and helps regenerate the epidermis .


Synthesis Analysis

A liquid phase synthesis method of Acetyl tetrapeptide-2 has been disclosed . This method synthesizes 2N-terminal or side chain protection small-fragment peptides by a liquid phase synthesis method . The synthetic method avoids the use of expensive resin in a solid phase method, overcomes the defects that the solid phase method uses protected amino acid in each step and uses too much reagent, reduces the cost, and has the advantages of simple synthetic method, energy saving, environmental protection .


Molecular Structure Analysis

Acetyl Tetrapeptide-2 has a chemical formula of C26H39N5O9 and a molecular weight of 565.62 . It is a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr .


Chemical Reactions Analysis

Acetyl Tetrapeptide-2 has been shown to increase the stiffness of HaCaT cells, a line of human keratinocytes, in concentration range . It also revealed remodeling of actin filaments dependent on the concentration .

Scientific Research Applications

  • Acetyl-Pro-Ala-Pro-Tyr-NH2, a related tetrapeptide, shows potential in the study of molecular dynamics and protein-ligand interactions, as explored in porcine pancreatic elastase. This could be indicative of acetyl tetrapeptide-2's potential in similar applications (Clore et al., 1986).

  • Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP), a synthetic tetrapeptide, has shown inhibitory effects on human bone marrow progenitors, suggesting its potential in hematological research and possibly in therapeutics targeting bone marrow activities (Guigon et al., 1990).

  • The same tetrapeptide, AcSDKP, exhibits differential effects on human normal and leukemic blood progenitors, indicating its selective potential in cancer research and therapy (Bonnet et al., 1992).

  • A study on the structural basis of Ac-SDKP hydrolysis by Angiotensin-I converting enzyme reveals insights into enzyme-substrate interactions, which is significant for understanding and manipulating biological pathways in disease treatment (Masuyer et al., 2015).

  • Neuroprotective effects of maize tetrapeptide-anchored gold nanoparticles in Alzheimer's disease have been explored, demonstrating the potential of acetyl tetrapeptides in neurodegenerative disease research and therapeutic applications (Zhang et al., 2021).

Future Directions

Acetyl Tetrapeptide-2 has been shown to have anti-aging effects on the skin . It is continuously being researched to obtain more details on its effectiveness and for the development of new treatments . It is expected that the spectrum of peptides in the field of cosmetics, including Acetyl Tetrapeptide-2, will continue to grow .

properties

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIMHIATVYROGF-XWUOBKMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl tetrapeptide-2

CAS RN

757942-88-4
Record name Acetyl tetrapeptide-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757942884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYL TETRAPEPTIDE-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M24S4WZS8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
36
Citations
V Turlier, MS Darde, J Loustau… - Journal of the …, 2021 - Wiley Online Library
… The hair lotion Creastim (DUCRAY Laboratoires Dermatologiques, Boulogne, France) evaluated in this study was a hydro-alcoholic solution containing creatine, acetyl tetrapeptide-2 (…
Number of citations: 1 onlinelibrary.wiley.com
K Lintner - Cosmetic Dermatology: Products and Procedures, 2022 - Wiley Online Library
… Acetyltetrapeptide 2, was specifically designed to fight flaccidity as it increases Fibulin 5 and LOXL1 activity, stimulates elastin synthesis and other processes involved in elastic fiber lay…
Number of citations: 16 onlinelibrary.wiley.com
G Sadowski, J Sadowski - The Journal of clinical and aesthetic …, 2020 - ncbi.nlm.nih.gov
BACKGROUND: Due to both intrinsic and extrinsic damage, the skin is where easily noticable signs of aging manifest. OBJECTIVE: We sought to assess the effects of two complex …
Number of citations: 10 www.ncbi.nlm.nih.gov
T Kobiela, M Milner-Krawczyk… - International Journal of …, 2018 - Springer
… two anti-aging bioactive peptides: Acetyl Tetrapeptide-2 and Acetyl Hexapeptide-50 (Lipotec). … of the cell stiffness for cells treated with Acetyl Tetrapeptide-2 (P1) in concentration range. …
Number of citations: 17 link.springer.com
AD Widgerow, ME Ziegler… - Aesthetic Surgery Journal …, 2021 - academic.oup.com
… Acetyl tetrapeptide-2 Stimulates elastin formation through … Acetyl tetrapeptide-2 Stimulates elastin formation through … Acetyl tetrapeptide-2 Stimulates elastin formation through LOXL1 …
Number of citations: 4 academic.oup.com
E Oshimura, K Sakamoto - Cosmet. Sci. Technol. Theor. Princ …, 2017 - books.google.com
Cosmetic science is a fusional discipline of various scientific and technical fields such as biology, chemistry, chemical engineering, psychology, and more, but all should be built on the …
Number of citations: 19 books.google.com
W Liu, L Jie, D Liu, ET Makino… - Journal of Cosmetic …, 2023 - Wiley Online Library
… Both the LVS day and night sera contain acetyl tetrapeptide-2, which supports extracellular matrix and elasticity, and Alteromonas ferment extract, which provides protection against …
Number of citations: 3 onlinelibrary.wiley.com
E Dupont, C Leveille, J Gomez… - Journal of Cosmetic …, 2012 - Wiley Online Library
Background Skin redness is a common cosmetic concern affecting predominantly fair‐skin individuals and often leading to rosacea. On the basis of the current scientific knowledge of …
Number of citations: 12 onlinelibrary.wiley.com
N Jariwala, M Ozols, M Bell, E Bradley… - Advanced Drug Delivery …, 2022 - Elsevier
Extracellular matrix (ECM) proteins confer biomechanical properties, maintain cell phenotype and mediate tissue repair (via release of sequestered cytokines and proteases). In contrast …
Number of citations: 18 www.sciencedirect.com
SM Bauer - Shape, 2021 - go.gale.com
… which includes two peptides (acetyl tetrapeptide-2 and palmitoyl hexapeptide-14) and hyaluronic acid to smooth fine lines, soothe, and hydrate. Apply to clean skin as part of your …
Number of citations: 0 go.gale.com

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